2,5-Bis[(trifluoroethenyl)oxy]hexane
Description
2,5-Bis[(trifluoroethenyl)oxy]hexane is a fluorinated ether compound characterized by a hexane backbone substituted with trifluoroethenyloxy groups at the 2- and 5-positions.
Properties
CAS No. |
134130-28-2 |
|---|---|
Molecular Formula |
C10H12F6O2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
2,5-bis(1,2,2-trifluoroethenoxy)hexane |
InChI |
InChI=1S/C10H12F6O2/c1-5(17-9(15)7(11)12)3-4-6(2)18-10(16)8(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
AVAMRKRPKYUWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)OC(=C(F)F)F)OC(=C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(trifluoroethenyl)oxy]hexane typically involves the reaction of hexane derivatives with trifluoroethenyl compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where hexane is reacted with trifluoroethenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,5-Bis[(trifluoroethenyl)oxy]hexane may involve continuous flow reactors to optimize yield and purity. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like distillation and chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(trifluoroethenyl)oxy]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyl groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2,5-Bis[(trifluoroethenyl)oxy]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,5-Bis[(trifluoroethenyl)oxy]hexane involves its interaction with specific molecular targets and pathways. The trifluoroethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1,3,4-Oxadiazole Derivatives with Trifluoroethoxy Phenyl Groups
- Example Compounds: 1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-florophenyl)-1,3,4-oxadiazol-3(2-methyl)-yl}ethenone (5l) 1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2-methyl)-yl}ethenone (5m)
- Key Differences: Core Structure: These compounds feature a 1,3,4-oxadiazole ring linked to a trifluoroethoxy-substituted phenyl group, unlike the linear hexane backbone of the target compound. Functionality: The oxadiazole ring enhances rigidity and π-conjugation, which is absent in 2,5-bis[(trifluoroethenyl)oxy]hexane. The target compound’s lack of an aromatic system may limit similar applications .
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
- CAS 35480-52-5 : Molecular weight 318.17, benzoic acid core with trifluoroethoxy substituents .
- Key Differences: Acidity: The carboxylic acid group introduces acidity (pKa ~4.2), absent in the target compound. Applications: Used as a synthetic intermediate in pharmaceuticals. The hexane-based target compound may lack direct pharmacological relevance due to its non-aromatic structure.
Peroxide-Based Analogues
- Example : 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane (CAS 78-63-7)
- Molecular weight 290.44, liquid with peroxide groups .
- Key Differences :
- Reactivity : Peroxide groups make these compounds thermally unstable and highly reactive initiators in polymer chemistry. The target compound’s ether linkages offer greater stability.
- Hazard Profile : Peroxides pose explosion risks (UN3103, Class 5.2), whereas the target compound’s fluorinated ether structure likely reduces such hazards .
Physical and Chemical Properties
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